4-Phenylpiperidin-3-ol hydrochloride
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Overview
Description
4-Phenylpiperidin-3-ol hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is of significant interest in the field of medicinal chemistry due to its structural similarity to various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or dihalides, under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable piperidine derivative.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-phenylpiperidine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).
Major Products
Oxidation: 4-Phenylpiperidin-3-one.
Reduction: 4-Phenylpiperidine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylpiperidin-3-ol hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Lacks the hydroxyl group, making it less polar and potentially altering its pharmacokinetic properties.
4-Phenylpiperidin-4-ol: Similar structure but with the hydroxyl group at a different position, which may affect its reactivity and biological activity.
Uniqueness
4-Phenylpiperidin-3-ol hydrochloride is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-phenylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |
InChI Key |
JYSCZIZVQQZGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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